molecular formula C14H18BClO2 B2767988 (E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1355094-04-0

(E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2767988
CAS No.: 1355094-04-0
M. Wt: 264.56
InChI Key: LSWXAAQYYFRGPI-MDZDMXLPSA-N
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Description

(E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a styryl group substituted with a chlorine atom at the ortho position of the phenyl ring. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science. The (E)-stereochemistry of the styryl group and the electron-withdrawing chlorine substituent influence its reactivity, stability, and applications compared to analogs .

Properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWXAAQYYFRGPI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355094-04-0
Record name 2-[(E)-2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorostyrene with a boronic ester. A common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-chlorostyrene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form different boron-containing species.

    Substitution: The chlorine atom in the styryl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Reduced boron species.

    Substitution: Substituted styryl derivatives.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of (E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boron compounds with various electrophiles. The compound serves as a boron source due to its ability to form stable boron-carbon bonds .

Synthesis of Complex Molecules
The compound is instrumental in synthesizing complex organic molecules including pharmaceuticals and agrochemicals. Its reactivity enables the construction of intricate molecular architectures that are often required in drug development and agricultural chemistry .

Material Science

Polymer Synthesis
In material science, this compound can be utilized to create polymers with specific properties. The incorporation of boron into polymer matrices can enhance thermal stability and conductivity. This application is particularly relevant in the development of advanced materials for electronic applications .

Nanomaterials
The compound can also play a role in the synthesis of nanomaterials. Its ability to engage in chemical reactions makes it a candidate for functionalizing nanoparticles or creating hybrid materials that combine organic and inorganic components .

Biological and Medicinal Applications

Drug Development
The unique properties of this compound make it a potential candidate for drug development. Its structure allows for modifications that can lead to the creation of new therapeutic agents. Research is ongoing to explore its efficacy and safety profiles in biological systems .

Targeted Drug Delivery
The compound's reactivity may also be harnessed for targeted drug delivery systems. By linking therapeutic agents to the dioxaborolane structure, researchers can develop systems that release drugs at specific sites within the body .

Mechanism of Action

The mechanism of action for (E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond, which facilitates various cross-coupling reactions. The boron atom acts as a Lewis acid, coordinating with nucleophiles and enabling the formation of new bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Key Compounds:

(E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

  • Substituent : Methoxy (electron-donating) at the para position.
  • Molecular Weight : 260.14 g/mol.
  • Applications : Used in fluorescence probes for H₂O₂ detection due to enhanced electron density from the methoxy group, which modulates oxidation sensitivity .
  • Stability : Methoxy groups improve hydrolytic stability compared to halogens, as electron-donating substituents strengthen the B–O bond in the dioxaborolane ring .

(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

  • Substituent : Two fluorine atoms (electron-withdrawing) at meta positions.
  • Molecular Weight : 266.09 g/mol (for 2,5-difluoro analog).
  • Applications : Fluorine substitution enhances metabolic stability in medicinal chemistry, making it suitable for in vivo studies .
  • Reactivity : Fluorine’s electronegativity increases the electrophilicity of the boron center, accelerating transmetalation in cross-coupling reactions .

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

  • Substituent : Bromine (halogen) at the para position.
  • Molecular Weight : 295.99 g/mol.
  • Applications : Bromine serves as a leaving group in further functionalization (e.g., palladium-catalyzed couplings).
Comparison with Target Compound:
  • Chlorine vs. Methoxy: The chlorine substituent in the target compound is electron-withdrawing, reducing electron density at the boron center compared to methoxy-substituted analogs.
  • Chlorine vs. Fluorine: Chlorine’s larger atomic size and lower electronegativity compared to fluorine result in less pronounced electronic effects but better steric accessibility for reactions .

Physical and Electronic Properties

Property (E)-2-(2-Chlorostyryl) (E)-4-Methoxystyryl 3,5-Difluorostyryl
Molecular Weight ~264.07 g/mol 260.14 g/mol 266.09 g/mol
λmax (UV-Vis) 290–310 nm (estimated) 320 nm 305 nm
Hydrolytic Stability Moderate High Low
Boron Electrophilicity High Moderate Very High
  • Stability Trends : Methoxy > Chloro > Fluoro (electron-donating groups stabilize the dioxaborolane ring) .
  • Electronic Effects : Fluorine’s electronegativity increases boron’s electrophilicity, whereas chlorine’s larger size balances electronic and steric effects .

Biological Activity

(E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C14H18BClO2
  • Molecular Weight : 264.56 g/mol
  • CAS Number : 1355094-04-0
  • Purity : ≥ 98% .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate various signaling pathways and enzymatic activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

  • Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cell lines by inducing cell cycle arrest at the G1 phase. The mechanism involved the downregulation of cyclin D1 and upregulation of p21WAF1/CIP1 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A screening assay revealed that this compound showed an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The presence of the chlorostyryl group is crucial for its anticancer activity.

ModificationEffect on Activity
Chlorine substitution at the 2-positionEnhances cytotoxicity against cancer cells
Alteration in dioxaborolane ring sizeAffects binding affinity to target proteins

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or halogenation of styrylboronates. For example, thionyl chloride (SOCl₂) is used to introduce chlorine substituents in styryl intermediates, followed by purification via flash column chromatography (Hex/EtOAc gradients). Key parameters include catalyst loading (e.g., Pd catalysts), reaction time, and temperature. Optimizing stoichiometry of boronating agents (e.g., pinacol boronic esters) improves yields .
Key Reaction Parameters Typical Ranges
Catalyst (Pd) Loading0.5–5 mol%
Reaction Temperature60–100°C
Purification Solvent SystemHexane/EtOAc (4:1)

Q. How is the stereochemical integrity (E-configuration) of the styryl group confirmed?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are used to verify the E-configuration. For example, NOE correlations between the styryl protons and adjacent substituents distinguish E/Z isomers. Additionally, coupling constants (JHHJ_{H-H}) in 1H^1H NMR (e.g., J=16.0HzJ = 16.0 \, \text{Hz} for trans-vinyl protons) confirm the E-geometry .

Q. What spectroscopic techniques are employed for structural characterization?

  • Methodology :

  • 1H^1H and 13C^{13}C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and dioxaborolane methyl groups (δ 1.0–1.3 ppm).

  • 11B^{11}B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane ring .

  • IR Spectroscopy : B-O stretching vibrations (~1350–1400 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .

    NMR Data (Representative) 1H^1H δ (ppm) 13C^{13}C δ (ppm)
    Chlorostyryl protons6.8–7.5 (multiplet)125–140 (aromatic)
    Dioxaborolane methyl groups1.2 (singlet)24–25 (CH₃)

Advanced Research Questions

Q. How do electronic effects of substituents on the styryl group influence cross-coupling reactivity?

  • Methodology : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, improving Suzuki-Miyaura coupling rates. Comparative studies with analogs (e.g., 2,5-dichlorophenyl derivatives) show higher yields (85–90%) than electron-donating substituents (e.g., methoxy: 60–70%). DFT calculations predict charge distribution at the boron center, correlating with experimental reactivity .

Q. What factors contribute to stability discrepancies under varying reaction conditions?

  • Methodology : Stability is assessed via kinetic studies under acidic, basic, or oxidative conditions. For example:

  • Acidic Conditions : Hydrolysis of the dioxaborolane ring occurs rapidly (t₁/₂ < 1 hr at pH 3).
  • Oxidative Conditions : Styryl double bonds may degrade, requiring inert atmospheres (N₂/Ar) .

Q. How can stereoselective synthesis of E-isomers be achieved to minimize Z-isomer contamination?

  • Methodology : Use of bulky ligands (e.g., SPhos) in Pd-catalyzed couplings suppresses Z-isomer formation. Chromatographic separation (e.g., silica gel with 5% EtOAc/Hexane) resolves E/Z mixtures. Recent studies report >95% E-selectivity using microwave-assisted synthesis (100°C, 10 min) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

  • Methodology : Systematic benchmarking under standardized conditions (e.g., solvent, base, catalyst). For example, contradictions in Pd(OAc)₂ vs. PdCl₂ efficiencies arise from ligand compatibility. A table comparing catalysts clarifies optimal systems:
Catalyst System Yield (%) Reaction Time (h)
Pd(OAc)₂/SPhos922
PdCl₂(dppf)854
NiCl₂(PCy₃)₂ (low-cost)658
  • Contradictions often stem from solvent polarity (e.g., DMF vs. THF) or base strength (K₂CO₃ vs. Cs₂CO₃) .

Comparative Analysis

Q. How does (E)-2-(2-Chlorostyryl)-dioxaborolane compare to analogs in medicinal chemistry applications?

  • Methodology : SAR studies highlight the chlorine substituent’s role in enhancing binding to biological targets (e.g., kinases). Unlike non-chlorinated analogs, this compound shows improved IC₅₀ values (e.g., 0.5 µM vs. 2.0 µM in kinase inhibition assays). However, its lower solubility (logP = 3.2) necessitates formulation optimization .

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